molecular formula C10H13F3N2O2S B2780618 Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 135026-49-2

Ethyl 2-(propan-2-ylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No. B2780618
M. Wt: 282.28
InChI Key: GGMAUVCLTOVVCM-UHFFFAOYSA-N
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Patent
US05000775

Procedure details

By the procedure of Example 39, a stirred mixture of 10 ml acetonitrile, 2.28 g (38.6 mmol) of iso-propylamine, and 5 g (19.3 mmol) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecarboxylate (prepared as described in U.S. Pat. No. 4,199,506), was heated at reflux for 16 hours. The product was separated and then recrystallized in hexane to yield 2.30 g of a beige solid product (m.p.=94°-97° C.) identified in Table 1.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[S:7][C:8]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=1>C(#N)C>[CH3:2][CH:1]([NH:4][C:6]1[S:7][C:8]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:9]([C:11]([F:13])([F:12])[F:14])[N:10]=1)[CH3:3]

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
4,199,506), was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product was separated
CUSTOM
Type
CUSTOM
Details
recrystallized in hexane

Outcomes

Product
Name
Type
product
Smiles
CC(C)NC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.